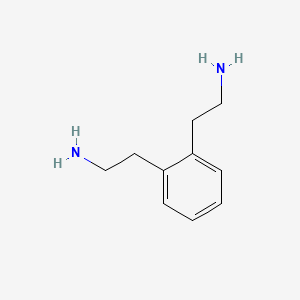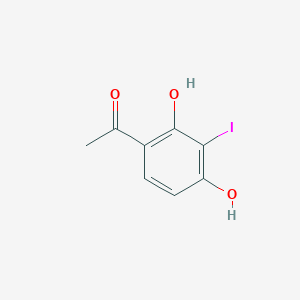
Rac-(4aR,8aR)-decahydroquinoline
Vue d'ensemble
Description
Rac-(4aR,8aR)-decahydroquinoline is a hydrogenated derivative of quinoline, characterized by its saturated bicyclic structure. This compound, with the molecular formula C₉H₁₇N, is known for its unique stereochemistry, where the hydrogen atoms are arranged in a cis configuration. This configuration imparts distinct chemical and physical properties to the compound, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoline, decahydro-, cis- typically involves the hydrogenation of quinoline under specific conditions. One common method is the catalytic hydrogenation using palladium or platinum catalysts. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the aromatic ring, resulting in the formation of the decahydro derivative.
Industrial Production Methods
In an industrial setting, the production of quinoline, decahydro-, cis- follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The choice of catalyst and reaction parameters is crucial to achieving high purity and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Rac-(4aR,8aR)-decahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Further reduction can lead to the formation of more saturated compounds.
Substitution: The nitrogen atom in the quinoline ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, each with unique functional groups and properties. These derivatives are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Applications De Recherche Scientifique
Rac-(4aR,8aR)-decahydroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: Quinoline derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of quinoline, decahydro-, cis- involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific derivative and its functional groups. For example, some derivatives may inhibit enzyme activity, while others may act as receptor agonists or antagonists.
Comparaison Avec Des Composés Similaires
Rac-(4aR,8aR)-decahydroquinoline can be compared with other similar compounds, such as:
Quinoline, decahydro-, trans-: This isomer has a different stereochemistry, leading to distinct chemical and physical properties.
DL-trans-Decahydroquinoline: Another stereoisomer with unique characteristics.
Quinoline, decahydro-: The fully hydrogenated form without specific stereochemistry.
The uniqueness of quinoline, decahydro-, cis- lies in its specific cis configuration, which imparts distinct reactivity and interaction profiles compared to its trans and non-stereospecific counterparts.
Propriétés
Formule moléculaire |
C9H17N |
|---|---|
Poids moléculaire |
139.24 g/mol |
Nom IUPAC |
(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline |
InChI |
InChI=1S/C9H17N/c1-2-6-9-8(4-1)5-3-7-10-9/h8-10H,1-7H2/t8-,9-/m0/s1 |
Clé InChI |
POTIYWUALSJREP-IUCAKERBSA-N |
SMILES isomérique |
C1CC[C@H]2[C@@H](C1)CCCN2 |
SMILES canonique |
C1CCC2C(C1)CCCN2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-Chlorophenyl)-5-oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic Acid](/img/structure/B8709560.png)



![6-[(4-chlorophenyl)-hydroxy-(3-methylimidazol-4-yl)methyl]-4-(3-ethynylphenyl)-1-methylquinolin-2-one](/img/structure/B8709593.png)



![4-[2-(1H-1,2,4-triazol-1-yl)ethyl]phenol](/img/structure/B8709639.png)


